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molecular formula C8H2BrClN2S B1609859 3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile CAS No. 798574-82-0

3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile

Cat. No. B1609859
M. Wt: 273.54 g/mol
InChI Key: FUKLHGNGWZUKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07276519B2

Procedure details

A mixture of 7-chlorothieno[3,2-b]pyridine-6-carbonitrile (100 mg, 0.51 mmol) and N-bromosuccinimide (118 mg, 0.66 mmol) in 0.63 mL of dimethylformamide is stirred at room temperature for 4 days. Additional N-bromosuccinimide (118 mgs) is added and the reaction mixture is heated at 40° C. for 17 hours. Additional N-bromosuccinimide (118 mgs) is added and the reaction mixture is heated at 40° C. for 24 hours. Additional N-bromosuccinimide (118 mgs) is added and the reaction mixture is heated at 60° C. for 24 hours. The mixture is cooled to room temperature and treated with ice water and neutralized with aqueous saturated sodium bicarbonate. The resultant solid is purified by flash column chromatography eluting with 10% hexane in dichloromethane to provide 35 mg of 3-bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile as a white solid, mp 176–178° C.; 1H NMR (DMSO-d6) δ 8.79 (s, 1H), 9.23 (s, 1H); MS 272.9, 274.8.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
solvent
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step Two
Quantity
118 mg
Type
reactant
Reaction Step Three
Quantity
118 mg
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]#[N:9])=[CH:6][N:5]=[C:4]2[CH:10]=[CH:11][S:12][C:3]=12.[Br:13]N1C(=O)CCC1=O.C(=O)(O)[O-].[Na+]>CN(C)C=O>[Br:13][C:10]1[C:4]2=[N:5][CH:6]=[C:7]([C:8]#[N:9])[C:2]([Cl:1])=[C:3]2[S:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=C2C(=NC=C1C#N)C=CS2
Name
Quantity
118 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.63 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
118 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
118 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
Quantity
118 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated at 40° C. for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated at 40° C. for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated at 60° C. for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The resultant solid is purified by flash column chromatography
WASH
Type
WASH
Details
eluting with 10% hexane in dichloromethane

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
BrC1=CSC=2C1=NC=C(C2Cl)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: CALCULATEDPERCENTYIELD 25.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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